4-(Chloromethyl)-5-methylpyrimidine
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Overview
Description
4-(Chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-methylpyrimidine typically involves the chloromethylation of 5-methylpyrimidine. One common method includes the reaction of 5-methylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the 4-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine carboxylic acids or aldehydes.
Reduction: The major product is 5-methylpyrimidine.
Scientific Research Applications
4-(Chloromethyl)-5-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methylpyrimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of nucleic acid function. This property is exploited in the design of enzyme inhibitors and antiviral agents .
Comparison with Similar Compounds
- 4-(Chloromethyl)pyrimidine
- 5-Methylpyrimidine
- 4-(Bromomethyl)-5-methylpyrimidine
Comparison: 4-(Chloromethyl)-5-methylpyrimidine is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and biological activity. Compared to 4-(Chloromethyl)pyrimidine, the additional methyl group at the 5-position enhances its stability and modifies its interaction with biological targets. Similarly, 4-(Bromomethyl)-5-methylpyrimidine, while similar, exhibits different reactivity due to the presence of a bromine atom instead of chlorine .
Properties
Molecular Formula |
C6H7ClN2 |
---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methylpyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-4-9-6(5)2-7/h3-4H,2H2,1H3 |
InChI Key |
LYSDPRPQTMGJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1CCl |
Origin of Product |
United States |
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